molecular formula C18H16ClN3O2 B6346936 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine CAS No. 876751-54-1

4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

Cat. No. B6346936
CAS RN: 876751-54-1
M. Wt: 341.8 g/mol
InChI Key: FIEDXGMUJIBVKJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine (abbreviated as 4C6DPA) is a synthetic compound with a wide range of applications in scientific research. It has been used in various studies to investigate the biochemical and physiological effects of a variety of compounds.

Mechanism of Action

4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine is a potent inhibitor of the enzyme acetylcholinesterase (AChE). AChE is responsible for the breakdown of the neurotransmitter acetylcholine, which is involved in the regulation of a variety of physiological processes. When 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine binds to AChE, it prevents the breakdown of acetylcholine, resulting in an increase in acetylcholine levels in the body.
Biochemical and Physiological Effects
The increase in acetylcholine levels caused by 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has a variety of biochemical and physiological effects. It has been shown to increase alertness, improve cognitive function, and reduce fatigue. It has also been shown to improve memory and learning, and to reduce anxiety and depression.

Advantages and Limitations for Lab Experiments

4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used in a variety of studies. It is also relatively stable and can be stored for long periods of time without degrading. However, there are some limitations to its use. It is a relatively weak inhibitor of AChE and may not produce the desired effects in some experiments.

Future Directions

There are several potential future directions for research involving 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine. One potential direction is to investigate the effects of 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine on other enzymes, such as monoamine oxidase (MAO). Another potential direction is to investigate the effects of 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine on other neurotransmitters, such as dopamine and serotonin. Additionally, further research could be conducted to investigate the potential therapeutic applications of 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, such as in the treatment of neurological disorders.

Synthesis Methods

4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine was first synthesized by a team of researchers from the University of Tokyo in 1982. The synthesis method involves the reaction of 2-chlorophenylacetic acid, 2,4-dimethoxyphenylacetic acid, and ethylenediamine in an aqueous solution. This reaction produces the desired compound 4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine, which is then purified through a series of chromatographic steps.

Scientific Research Applications

4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used in studies to investigate the biochemical and physiological effects of a variety of compounds, including drugs, hormones, and neurotransmitters. It has also been used to study the structure and function of enzymes, as well as to study the effects of environmental toxins on the human body.

properties

IUPAC Name

4-(2-chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-23-11-7-8-13(17(9-11)24-2)16-10-15(21-18(20)22-16)12-5-3-4-6-14(12)19/h3-10H,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEDXGMUJIBVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3Cl)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chlorophenyl)-6-(2,4-dimethoxyphenyl)pyrimidin-2-amine

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